![molecular formula C18H14ClFN4O4 B570700 (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine CAS No. 314771-88-5](/img/structure/B570700.png)
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
描述
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a quinazoline core, a nitro group, and a tetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with a suitable reagent to form the quinazoline ring.
Introduction of the Nitro Group: Nitration of the quinazoline core can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.
Substitution Reactions:
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the intermediate compound with tetrahydrofuran under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, using oxidizing agents such as potassium permanganate.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the tetrahydrofuran moiety can lead to the formation of a lactone.
科学研究应用
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Quinazoline derivatives have been extensively studied for their ability to inhibit EGFR, a key target in cancer therapy. The structure of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine suggests that it may possess similar properties. Research indicates that modifications to the quinazoline scaffold can enhance binding affinity to the EGFR active site, potentially leading to improved anticancer efficacy .
Antiproliferative Activity
Preliminary studies have shown that compounds with the quinazoline structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have demonstrated lower IC50 values compared to traditional chemotherapeutics like afatinib, suggesting that this compound could be effective against resistant cancer types .
Case Study 1: In Vitro Efficacy
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer). Results indicated that the compound exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard treatments .
Case Study 2: Structure–Activity Relationship Studies
Research focused on the structure–activity relationship (SAR) of quinazoline derivatives has highlighted the importance of substituent modifications on the quinazoline core. The introduction of halogen atoms and other functional groups has been shown to enhance biological activity, providing insights into optimizing the pharmacological profile of this compound for clinical use .
作用机制
The mechanism of action of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine: Lacks the tetrahydrofuran moiety.
(S)-N-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine: Lacks the nitro group.
Uniqueness
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties
生物活性
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, also known as a quinazoline derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H14ClFN4O4
- Molecular Weight: 404.78 g/mol
- CAS Number: 314771-88-5
- IUPAC Name: N-(3-chloro-4-fluorophenyl)-6-nitro-7-(oxolan-3-yloxy)quinazolin-4-amine
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various strains of bacteria and fungi. A study highlighted the potential of quinazoline derivatives to inhibit the growth of Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-tubercular agents .
Anticancer Potential
Quinazoline derivatives are also being investigated for their anticancer properties. The compound has been evaluated in vitro against multiple cancer cell lines. Preliminary results demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analyses reveal that modifications at specific positions on the quinazoline ring can enhance inhibitory potency against AChE .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to active sites of enzymes like AChE.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Study 1: Antitubercular Activity
A synthesis and evaluation study reported that derivatives similar to this compound exhibited significant antitubercular activity with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index .
Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation effectively. The results showed an IC50 value in the low micromolar range, suggesting strong anticancer activity .
Study 3: Enzyme Inhibition Profile
A comparative analysis was performed on various quinazoline derivatives, including this compound, demonstrating its competitive inhibition against AChE with a calculated Ki value indicating strong binding affinity .
Data Tables
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitro-7-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O4/c19-13-5-10(1-2-14(13)20)23-18-12-6-16(24(25)26)17(7-15(12)21-9-22-18)28-11-3-4-27-8-11/h1-2,5-7,9,11H,3-4,8H2,(H,21,22,23)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZURVGMXJLSO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710944 | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314771-88-5 | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314771-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。